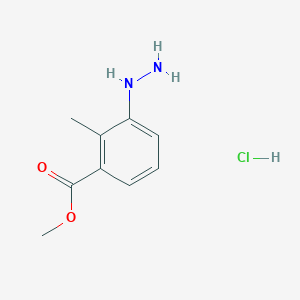
N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide” and “3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea” are two compounds that have similar structures . .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their InChI codes . For example, the InChI code for “N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide” is "1S/C17H17N3O3S/c1-11-12(2)19-17-10-13(4-9-16(17)18-11)20-24(21,22)15-7-5-14(23-3)6-8-15/h4-10,20H,1-3H3" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,3-dimethyl-6-quinoxalinyl)-N’-methylthiourea” are not specified in the sources I found .
Applications De Recherche Scientifique
Pharmacological Research
In pharmacological studies, compounds structurally related to N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea have been explored for their potential as therapeutic agents. For instance, quinoxaline derivatives, including those with thiourea groups, have been identified as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. These compounds, through their interaction with the enzyme's binding site, exhibit significant antiviral activity, underscoring their potential in antiretroviral therapy designs (Campiani et al., 2001). Furthermore, the structural optimization of these molecules, aiming to enhance their pharmacokinetic profiles, highlights the importance of quinoxaline derivatives in drug discovery and development.
Chemical Synthesis and Material Science
Quinoxaline derivatives, including those resembling N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea, are pivotal in the synthesis of complex molecules and materials. Their applications in luminescent materials, as exemplified by platinum(II) complexes with quinoxaline-2,3-dithiolate ligands, showcase the potential of these compounds in developing new photophysical tools and devices (Cummings & Eisenberg, 1995). These materials, due to their unique emission properties, are of great interest for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging agents.
Environmental and Food Safety
The study of heterocyclic aromatic amines (HAAs), which share structural features with N-(2,3-dimethyl-6-quinoxalinyl)-N'-methylthiourea, is significant in assessing environmental and food safety. These compounds, formed during the cooking of meat, are known mutagens and carcinogens. Understanding the formation mechanisms and inhibiting the production of HAAs like MeIQx through the control of cooking conditions and ingredients can significantly reduce exposure to these harmful compounds, thus contributing to public health efforts (Hidalgo et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-8(2)15-11-6-9(16-12(17)13-3)4-5-10(11)14-7/h4-6H,1-3H3,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMCRUCOXYLFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylquinoxalin-6-yl)-3-methylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)

![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2905063.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)




![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)
![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)